molecular formula C12H10FNO3 B2816200 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid CAS No. 1706456-13-4

3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid

Cat. No.: B2816200
CAS No.: 1706456-13-4
M. Wt: 235.214
InChI Key: KFCFJEYKTCJXBT-UHFFFAOYSA-N
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Description

3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid is a fluorinated isoxazole derivative characterized by a propanoic acid chain attached to position 4 of the isoxazole ring and a 3-fluorophenyl substituent at position 2. The compound’s structure combines the aromaticity of the phenyl ring with the heterocyclic isoxazole core, which is known for its bioisosteric properties in medicinal chemistry.

Properties

IUPAC Name

3-[3-(3-fluorophenyl)-1,2-oxazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-10-3-1-2-8(6-10)12-9(7-17-14-12)4-5-11(15)16/h1-3,6-7H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCFJEYKTCJXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC=C2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne. This reaction is often catalyzed by a base such as sodium hydroxide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with an appropriate nucleophile.

    Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid group through a condensation reaction, typically using a carboxylic acid derivative and a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and isoxazole ring are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes in metabolic pathways and signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents on Isoxazole Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid 3-(3-Fluorophenyl), 4-(propanoic acid) C₁₂H₁₀FNO₃ 235.21 (calculated) Not reported Fluorine enhances metabolic stability; propanoic acid enables hydrogen bonding
4-Isoxazolepropanoic acid, 3,5-diphenyl 3-Phenyl, 5-Phenyl C₁₈H₁₅NO₃ 293.32 430531-00-3 Dual phenyl groups increase hydrophobicity; higher molecular weight
3-{5-[4-(Propan-2-yl)phenyl]-1,3-oxazol-2-yl}propanoic acid 5-(4-Isopropylphenyl) C₁₅H₁₇NO₃ 259.30 1016745-63-3 Bulky isopropyl group may reduce solubility

Electronic and Functional Differences

  • Fluorine vs. This could enhance binding to charged residues in biological targets .
  • Isoxazole Positional Isomerism: Substitution at position 4 (vs. 2 or 5 in analogs) alters the spatial orientation of the propanoic acid chain, affecting interactions with enzymes or receptors. For example, 3,5-diphenyl substitution (CAS 430531-00-3) creates a planar structure, whereas the target compound’s asymmetric substitution may improve selectivity .

Pharmacological Implications

  • Propanoic Acid Moieties: All compared compounds share a propanoic acid group, a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs).
  • Metabolic Stability: Fluorine’s electron-withdrawing effect in the target compound likely slows oxidative metabolism, extending half-life relative to non-fluorinated analogs like 3,5-diphenyl derivatives .

Biological Activity

3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, an isoxazole ring, and a propanoic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.

The molecular formula of this compound is C12H10FNO3. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a valuable candidate for pharmaceutical applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds with isoxazole rings often show enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. In vitro assays demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis. The proposed mechanism involves the upregulation of antioxidant enzymes and the downregulation of apoptotic markers .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-α and IL-6 levels. This suggests that the compound could be developed into a therapeutic option for conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryReduced TNF-α and IL-6 production
NeuroprotectiveUpregulated antioxidant enzymes

The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets. The fluorophenyl group enhances binding affinity to proteins involved in signaling pathways related to inflammation and cell survival. Additionally, the isoxazole ring contributes to its reactivity with nucleophiles, potentially leading to the formation of biologically active metabolites .

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